molecular formula C18H17N3OS B2659983 (Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one CAS No. 463325-17-9

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2659983
CAS No.: 463325-17-9
M. Wt: 323.41
InChI Key: NIQJHKBVUUABBF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Chemical Reactions Analysis

(Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins involved in disease pathways. For example, it may inhibit the activity of enzymes like cyclooxygenase or topoisomerase, leading to anti-inflammatory or anticancer effects . The compound’s ability to form hydrogen bonds and interact with specific amino acids in target proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds to (Z)-5-benzyl-2-((E)-(1-phenylethylidene)hydrazono)thiazolidin-4-one include other thiazolidinone derivatives such as:

  • (Z)-5-benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl)imino thiazolidin-4-one
  • (Z)-methyl 2-{(Z)-2-[(E)-(2-methoxybenzylidene)hydrazono]-4-oxothiazolidin-5-ylidene} acetate

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific hydrazono and benzylidene groups, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13(15-10-6-3-7-11-15)20-21-18-19-17(22)16(23-18)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,19,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJHKBVUUABBF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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